molecular formula C14H16N2S B081998 N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 15087-99-7

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B081998
CAS RN: 15087-99-7
M. Wt: 244.36 g/mol
InChI Key: YCRMVAAMYKKYAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, typically involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of catalysts. A notable example includes the synthesis of N-acyl derivatives of arylamines to explore the antitumor activities of these compounds, where N-acetylation and oxidation are the main metabolic transformations (Chua et al., 1999). Another approach involves the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol, demonstrating the versatility in synthesizing benzothiazole derivatives (عسيري & خان, 2010).

Molecular Structure Analysis

The molecular structure of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives can be characterized using various analytical techniques. The crystal structure determination reveals important geometrical parameters and the conformational preferences of these molecules. For instance, the crystal structure of a closely related compound shows that the benzothiazol and imidazol rings are planar, which might influence the reactivity and interaction with biological targets (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzothiazole compounds undergo various chemical reactions, reflecting their chemical properties. These reactions include N-acetylation, nitration, and reduction, which are crucial for modifying the pharmacological properties of these compounds. The transformations can significantly affect the compounds' bioactivity, as seen in the synthesis and evaluation of antitumor benzothiazoles (Chua et al., 1999).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are important for their application in drug formulation and chemical analysis. These properties are often determined through crystallography and spectroscopic methods, offering insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives, including reactivity, stability, and functional group transformations, are essential for their application in medicinal chemistry and synthetic organic chemistry. Studies often focus on the compound's ability to undergo specific reactions, such as N-acetylation and oxidation, which are key to understanding its mechanism of action in biological systems (Chua et al., 1999).

Scientific Research Applications

Antitumor Activities

Benzothiazoles, including derivatives similar to N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolic transformations such as N-acetylation and oxidation, which play a central role in their antitumor effects. Metabolism studies have shown that sensitive cell lines undergo significant drug uptake and biotransformation, whereas resistant cell lines show negligible activity. The development of N-acyl derivatives and amino acid prodrugs of these benzothiazoles aims to address the challenges of metabolic inactivation and improve bioavailability for clinical applications (Chua et al., 1999), (Bradshaw et al., 2002).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been a subject of research to develop efficient and novel methods for producing these compounds. Techniques such as catalytic C-H, N-H coupling and domino condensation/S-arylation/heterocyclization reactions have been explored to synthesize 2-N-substituted benzothiazoles, which serve as core structures for pharmaceutically important agents. These synthetic methodologies offer new pathways for assembling heterocycles and expanding the chemical space of benzothiazole derivatives with potential biological activities (Monguchi et al., 2009), (Ma et al., 2011).

Pharmaceutical and Biological Applications

Further research into the pharmaceutical and biological applications of benzothiazole derivatives has led to the exploration of their potential as antimicrobial agents, corrosion inhibitors, and probes for biomedical imaging. For instance, the synthesis of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives has shown promising antibacterial activity and corrosion inhibition properties. These findings underscore the versatility of benzothiazole derivatives in various applications beyond antitumor activities, highlighting their potential in addressing microbial resistance and material degradation challenges (Nayak & Bhat, 2023).

Future Directions

The future directions for the study and application of “N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and similar compounds could involve further exploration of their inhibitory activity against key enzymes like PPO . This could potentially lead to the development of new herbicides or other useful compounds.

properties

IUPAC Name

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRMVAAMYKKYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359436
Record name N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS RN

15087-99-7
Record name N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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